4-Chloro-3-fluorobenzylamine hydrochloride
Description
Significance of Halogenated Benzylamines in Organic Synthesis
Halogenated benzylamines are a class of organic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science. The incorporation of halogen atoms, such as chlorine and fluorine, into the benzylamine (B48309) scaffold can profoundly influence the physicochemical properties of the parent molecule. This includes modifications to lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, these compounds serve as crucial intermediates in the development of pharmaceuticals and agrochemicals. The strategic placement of halogens can lead to enhanced efficacy and optimized pharmacokinetic profiles of the final products.
Overview of Scholarly Research Trajectories for 4-Chloro-3-fluorobenzylamine Hydrochloride
Common synthetic routes to obtain 4-Chloro-3-fluorobenzylamine often start from 4-chloro-3-fluorobenzaldehyde (B1349764) or 4-chloro-3-fluorobenzonitrile (B11633). chemicalbook.comcymitquimica.com The aldehyde can be converted to the benzylamine through reductive amination. The nitrile can be reduced to the benzylamine, for example, through catalytic hydrogenation. The resulting 4-Chloro-3-fluorobenzylamine can then be treated with hydrochloric acid to form the hydrochloride salt.
Fundamental Chemical Principles Governing Reactivity and Structure
The reactivity and structural characteristics of this compound are dictated by the interplay of its constituent functional groups and the electronic effects of the halogen substituents on the aromatic ring. The benzylamine moiety provides a nucleophilic amino group and a reactive benzylic position. The hydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle and use in aqueous reaction media.
Below are tables detailing some of the key chemical properties of 4-Chloro-3-fluorobenzylamine and its hydrochloride salt.
Table 1: Properties of 4-Chloro-3-fluorobenzylamine
| Property | Value |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 72235-58-6 |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈Cl₂FN |
| Molecular Weight | 196.05 g/mol |
| CAS Number | 202982-64-7 |
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEIBCAEFIKNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-64-7 | |
| Record name | Benzenemethanamine, 4-chloro-3-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-chloro-3-fluorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Mechanistic Elucidation of 4 Chloro 3 Fluorobenzylamine Hydrochloride
Precursor Synthesis and Convergent/Divergent Strategies
Synthesis of Halogenated Benzaldehydes and Benzyl (B1604629) Halides as Intermediates
The corresponding benzaldehyde (B42025) and benzyl halide are critical intermediates in the synthesis of the target benzylamine (B48309).
4-Chloro-3-fluorobenzaldehyde (B1349764) is a primary precursor. One effective method for its synthesis is the reductive carbonylation of 4-chloro-3-fluoroiodobenzene. This reaction is typically carried out in the presence of carbon monoxide and hydrogen gas, catalyzed by a rhodium complex. chemicalbook.com
Another important route to substituted benzaldehydes is through halogen exchange (Halex) reactions. researchgate.netgoogle.comorganic-chemistry.org For instance, 4-fluorobenzaldehyde (B137897) can be synthesized from 4-chlorobenzaldehyde (B46862) using potassium fluoride (B91410), often in the presence of a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide. researchgate.netgoogle.com This principle can be applied to create various fluorinated benzaldehyde derivatives from their chloro-analogues.
Table 1: Synthesis of 4-Chloro-3-fluorobenzaldehyde via Reductive Carbonylation
| Reactant | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloro-3-fluoroiodobenzene | RhCl₃·3H₂O, PPh₃, Et₃N, CO, H₂ | N,N-dimethyl acetamide | 90°C, 7500.75 Torr, 12 h | 81% | chemicalbook.com |
4-Chloro-3-fluorobenzyl bromide serves as another key intermediate. scbt.comchemicalbook.com This compound can be synthesized from the corresponding toluene (B28343) derivative via radical bromination or from 4-chloro-3-fluorobenzyl alcohol. It is a versatile reagent for introducing the 4-chloro-3-fluorobenzyl group through nucleophilic substitution reactions. chemimpex.com
Synthesis of Halogenated Nitrobenzene Precursors
Halogenated nitrobenzenes are fundamental starting materials for the synthesis of anilines and, subsequently, other derivatives. 3-Chloro-4-fluoronitrobenzene (B104753) is a pivotal precursor in one of the major synthetic routes. chemicalbook.comresearchgate.netprensipjournals.com
A common industrial method for its preparation involves the electrophilic chlorination of 4-fluoronitrobenzene. google.com This reaction is typically catalyzed by a combination of iodine and a Lewis acid, such as iron or antimony compounds, to achieve high yield and selectivity. google.comgoogle.com Another approach utilizes N-chlorosuccinimide in the presence of an acid catalyst. chemicalbook.com
An alternative pathway starts from 3,4-dichloronitrobenzene (B32671), where a nucleophilic aromatic substitution reaction is performed to replace one of the chlorine atoms with fluorine. This halogen exchange reaction is usually carried out at high temperatures using an alkali metal fluoride like potassium fluoride in a polar aprotic solvent.
Table 2: Selected Synthesis Methods for 3-Chloro-4-fluoronitrobenzene | Starting Material | Reagents/Catalyst | Conditions | Yield | Reference | |---|---|---|---|---|---| | p-Fluoronitrobenzene | N-Chlorosuccinimide, I₂, HNO₃/H₂SO₄ | Room Temperature, 2 h | 75% | chemicalbook.com | | 4-Fluoronitrobenzene | Cl₂, Fe/I₂ or Sb/I₂ catalyst | Not specified | High | google.comgoogle.com |
Routes to Related Halogenated Anilines (e.g., 3-chloro-4-fluoroaniline)
The reduction of the nitro group in 3-chloro-4-fluoronitrobenzene provides 3-chloro-4-fluoroaniline (B193440) , a crucial intermediate. This transformation is most commonly achieved through catalytic hydrogenation. nih.govnih.govrsc.org
The process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a noble metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C). google.com This method is highly efficient, selective, and produces high-purity aniline (B41778) with excellent yields. google.com The resulting 3-chloro-4-fluoroaniline can be isolated as the free base or as its hydrochloride salt, which often exhibits greater stability. google.com Other reducing systems, such as metals in acidic media (e.g., Fe/HCl) or specific metal chlorides like erbium chloride, have also been reported. chemicalbook.com
A comprehensive synthetic route starting from 3,4-dichloronitrobenzene involves a three-step process: fluorine displacement, followed by hydrogenation reduction of the nitro group, and finally, salt formation to yield 3-chloro-4-fluoroaniline hydrochloride. google.com
Table 3: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene
| Reactant | Catalyst | Conditions | Product Purity | Yield | Reference |
|---|---|---|---|---|---|
| 3-Chloro-4-fluoronitrobenzene | 1% Pt/C | 50-100°C, 0.1-5 MPa H₂ | >99.5% | >94% | google.com |
Direct Synthesis of 4-Chloro-3-fluorobenzylamine Hydrochloride
The final steps in the synthesis involve the formation of the benzylamine and its conversion to the hydrochloride salt.
Reductive Amination Protocols for Benzylamine Formation
Reductive amination is one of the most versatile and widely used methods for synthesizing amines from carbonyl compounds. mdpi.commasterorganicchemistry.comlibretexts.org This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced to the corresponding amine. unimi.itnih.gov
In the context of 4-chloro-3-fluorobenzylamine synthesis, the starting material is 4-chloro-3-fluorobenzaldehyde . The reaction is typically performed in a "one-pot" manner where the aldehyde, an ammonia source (like ammonium (B1175870) acetate (B1210297) or aqueous ammonia), and a reducing agent are combined. nih.gov
The mechanism begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The imine is subsequently reduced by a hydride-based reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pd, or Pt) can also be employed for the reduction step. researchgate.net Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine over the starting aldehyde.
The final step involves treating the synthesized 4-chloro-3-fluorobenzylamine with hydrochloric acid to precipitate the stable hydrochloride salt.
Reduction of Amide Precursors to Benzylamines
An alternative route to benzylamines involves the reduction of a corresponding benzamide. researchgate.net This pathway begins with 4-chloro-3-fluorobenzoic acid , which is first converted to its more reactive acid chloride derivative, 4-chloro-3-fluorobenzoyl chloride , typically using thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting acid chloride is then reacted with ammonia to form 4-chloro-3-fluorobenzamide . The crucial step is the reduction of the amide to the amine. Amides are less reactive than many other carbonyl compounds, necessitating the use of a powerful reducing agent. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation. chemistrysteps.comchemistrysteps.com
The mechanism of LiAlH₄ reduction of a primary amide involves the initial addition of a hydride to the carbonyl carbon. The resulting tetrahedral intermediate coordinates to the aluminum species, making the oxygen a good leaving group. Subsequent elimination and further reduction of the resulting imine or a related species yields the primary amine. masterorganicchemistry.comchemistrysteps.com After the reduction is complete, a careful aqueous workup is required to quench the excess reagent and liberate the amine product. Finally, treatment with HCl affords the desired hydrochloride salt.
Nucleophilic Substitution Approaches for Amine Introduction
The synthesis of 4-chloro-3-fluorobenzylamine can be achieved through various synthetic routes, with nucleophilic substitution reactions representing a fundamental approach. One common strategy involves the reductive amination of the corresponding aldehyde, 4-chloro-3-fluorobenzaldehyde. This method is a cornerstone in the synthesis of primary, secondary, and tertiary amines due to its efficiency and broad applicability. nih.govorganic-chemistry.orgucla.edu
The reaction proceeds via the formation of an imine intermediate from the condensation of 4-chloro-3-fluorobenzaldehyde with an ammonia source, such as aqueous ammonia. researchgate.netresearchgate.net This imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. nih.govorganic-chemistry.org The choice of reducing agent and reaction conditions can be optimized to maximize the yield and minimize the formation of byproducts. For instance, iron-based catalysts have been shown to be effective for the reductive amination of various substituted aldehydes and ketones, offering a broad functional group tolerance. nih.gov
An alternative, though potentially less direct, nucleophilic substitution approach could involve the displacement of a suitable leaving group on a 4-chloro-3-fluorobenzyl derivative with a nitrogen nucleophile. For example, 4-chloro-3-fluorobenzyl chloride could react with an ammonia equivalent, although this method can sometimes be complicated by over-alkylation, leading to the formation of secondary and tertiary amines.
Table 1: Illustrative Conditions for Reductive Amination
| Aldehyde | Nitrogen Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloro-3-fluorobenzaldehyde | Aqueous Ammonia | H₂/Iron Catalyst | Water | 140 | Good |
| 4-Bromobenzaldehyde | Ammonia | H₂/Cobalt Catalyst | Water/THF | 120 | High |
| Benzaldehyde | Ammonia | H₂/Nickel Catalyst | - | - | High |
Formation of the Hydrochloride Salt: Acid-Base Chemistry
The conversion of 4-chloro-3-fluorobenzylamine to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the benzylamine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. youtube.com This results in the formation of the 4-chloro-3-fluorobenzylammonium cation and the chloride anion, which associate to form an ionic salt.
This transformation is typically carried out by treating a solution of the free base, often dissolved in an organic solvent like diethyl ether or dichloromethane, with a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent such as dioxane or isopropanol). The resulting hydrochloride salt, being significantly less soluble in nonpolar organic solvents than the free base, often precipitates out of the solution and can be isolated by filtration.
The formation of the hydrochloride salt serves several practical purposes in chemical synthesis and pharmaceutical applications. It often improves the stability and shelf-life of the amine compound. Furthermore, the salt form generally exhibits increased water solubility and a crystalline nature, which facilitates its handling, purification, and formulation.
Chemical Transformations and Derivatizations of this compound
The primary amine functionality of 4-chloro-3-fluorobenzylamine serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.
Amidation and Carbamoylation Reactions
The nucleophilic nitrogen of 4-chloro-3-fluorobenzylamine readily participates in amidation reactions with various acylating agents. The reaction with acyl chlorides, for instance, is a common and efficient method for the formation of N-benzyl amides. libretexts.org This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. hud.ac.uk The use of bio-based solvents like Cyrene™ has also been explored for such transformations, offering a greener alternative to traditional solvents. hud.ac.uk
Carbamoylation, the formation of a urea (B33335) linkage, can be achieved by reacting 4-chloro-3-fluorobenzylamine with an isocyanate. nih.govorganic-chemistry.org The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea derivative. This reaction is generally high-yielding and proceeds under mild conditions.
Table 2: Examples of Amidation and Carbamoylation Reactions
| Amine | Reagent | Product Type | General Conditions |
|---|---|---|---|
| 4-Chloro-3-fluorobenzylamine | Acyl Chloride | N-(4-chloro-3-fluorobenzyl)amide | Base (e.g., Triethylamine), Organic Solvent |
| 4-Chloro-3-fluorobenzylamine | Isocyanate | N-(4-chloro-3-fluorobenzyl)urea | Organic Solvent, Room Temperature |
Alkylation and Acylation Reactions at the Amine Nitrogen
The nitrogen atom of 4-chloro-3-fluorobenzylamine can be further functionalized through alkylation and acylation reactions. N-alkylation can be achieved by reacting the amine with alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination, as discussed in the synthesis of the parent amine, provides a more controlled method for the synthesis of N-alkylated derivatives by reacting 4-chloro-3-fluorobenzylamine with an aldehyde or ketone in the presence of a suitable reducing agent. organic-chemistry.org
N-acylation is readily accomplished by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. mdpi.comsemanticscholar.org This reaction is generally efficient and leads to the formation of stable amide products. The use of benzotriazole (B28993) chemistry has been reported as a mild and cost-efficient method for the acylation of various amines in water. mdpi.com
Formation of Complex Heterocyclic Systems Utilizing the Amine Moiety (e.g., pyrimidine (B1678525) derivatives, thiazolidinones)
The primary amine of 4-chloro-3-fluorobenzylamine is a key functional group for the construction of various heterocyclic systems. For example, it can serve as a nitrogen source in the synthesis of pyrimidine derivatives. The condensation of an amine with a 1,3-dicarbonyl compound or its equivalent is a classical method for the formation of the pyrimidine ring. researchgate.netthieme-connect.degrowingscience.com The reaction typically proceeds under acidic or basic catalysis and involves the formation of an enamine intermediate followed by cyclization and dehydration.
Thiazolidinones, a class of heterocyclic compounds with a wide range of biological activities, can also be synthesized from 4-chloro-3-fluorobenzylamine. nih.govnih.govchemmethod.com A common synthetic route involves the cyclocondensation of an imine, formed from the reaction of 4-chloro-3-fluorobenzylamine with an aldehyde, with mercaptoacetic acid. nih.govhakon-art.com This reaction is often carried out in a suitable solvent such as DMF or ethanol, sometimes with the addition of a catalyst like anhydrous zinc chloride. nih.gov
Nucleophilic Aromatic Substitution Reactions on Derivatized Species
While the benzene (B151609) ring of 4-chloro-3-fluorobenzylamine itself is not highly activated towards nucleophilic aromatic substitution (SNAr), derivatization of the amine functionality can alter the electronic properties of the ring. For a nucleophilic aromatic substitution to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. youtube.comnih.govlibretexts.orgyoutube.com
If 4-chloro-3-fluorobenzylamine is derivatized with a strongly electron-withdrawing group, for example, by forming a sulfonamide or another electron-deficient moiety, the aromatic ring becomes more susceptible to nucleophilic attack. In such a derivatized species, a nucleophile could potentially displace either the chloro or fluoro substituent. The regioselectivity of such a substitution would depend on the relative activation of the positions ortho and para to the electron-withdrawing group and the nature of the leaving group. nih.govnih.gov Generally, the SNAr mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org
Mechanistic Investigations of Key Synthetic Transformations
Understanding the underlying mechanisms of the synthetic routes to 4-Chloro-3-fluorobenzylamine is paramount for optimizing reaction conditions, improving yields, and ensuring product purity. The primary pathways to this compound involve the transformation of precursors such as 4-chloro-3-fluorobenzaldehyde or 4-chloro-3-fluorobenzonitrile (B11633). Mechanistic studies, therefore, focus on the key steps within these transformations: reductive amination and nitrile reduction.
The formation of 4-Chloro-3-fluorobenzylamine typically proceeds through one of two major synthetic routes, each with a distinct reaction pathway. While specific transition state modeling for this exact molecule is not extensively documented in publicly available literature, the pathways can be analyzed based on well-established mechanisms for analogous reactions.
Route 1: Reductive Amination of 4-Chloro-3-fluorobenzaldehyde
This two-step, one-pot process is a cornerstone of amine synthesis. masterorganicchemistry.com The pathway involves:
Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 4-chloro-3-fluorobenzaldehyde. This is followed by dehydration to form the corresponding imine (a Schiff base). The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring enhances the electrophilicity of the carbonyl carbon, facilitating the initial attack.
Imine Reduction: The formed imine is subsequently reduced to the primary amine. This reduction is the critical step where a reducing agent, often a metal hydride or catalytic hydrogenation, is employed. masterorganicchemistry.com
The transition state for the reduction step is believed to involve the coordination of the reducing agent to the imine. For instance, with hydride reagents like sodium borohydride, the transition state involves the transfer of a hydride ion to the imine carbon. youtube.com In catalytic hydrogenation, the imine is adsorbed onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
Route 2: Catalytic Hydrogenation of 4-Chloro-3-fluorobenzonitrile
A more direct route involves the reduction of the nitrile group of 4-chloro-3-fluorobenzonitrile. This pathway is typically achieved through catalytic hydrogenation under pressure. The generally accepted mechanism involves the following stages:
Adsorption: Both the nitrile and hydrogen are adsorbed onto the surface of a heterogeneous catalyst (e.g., Palladium, Nickel, or Cobalt).
Stepwise Reduction: The nitrile group is reduced in a stepwise manner. It is first hydrogenated to an imine intermediate which remains adsorbed on the catalyst surface.
Amine Formation: This intermediate imine is then rapidly hydrogenated further to the final benzylamine product.
Controlling the reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts, which can occur if the initially formed primary amine reacts with the intermediate imine.
Computational studies on related substituted benzonitriles suggest that the cleavage of the C≡N triple bond and the subsequent C-H and N-H bond formations are complex processes influenced by the electronic nature of the aromatic substituents. The chloro and fluoro groups in the 4- and 3-positions, respectively, exert a significant inductive effect, influencing the electron density at the reaction center and thereby affecting the energetics of the transition states.
Catalysis is indispensable in the efficient synthesis of 4-Chloro-3-fluorobenzylamine, both in the reductive amination of the corresponding aldehyde and the hydrogenation of the nitrile. Catalysts lower the activation energy of the rate-determining steps, thereby increasing the reaction rate and often enhancing selectivity.
In Reductive Amination: The reduction of the intermediate imine is the catalytically influenced step. While stoichiometric reducing agents like sodium triacetoxyborohydride (STAB) can be used, catalytic hydrogenation offers a greener and more atom-economical alternative. masterorganicchemistry.comcommonorganicchemistry.com
Noble Metal Catalysts: Catalysts based on palladium (Pd), rhodium (Rh), and platinum (Pt) are highly effective for imine hydrogenation. They provide a surface for the heterolytic cleavage of H₂, facilitating the addition of hydrogen across the C=N double bond.
Non-Noble Metal Catalysts: In recent years, catalysts based on cobalt (Co) and nickel (Ni) have gained prominence as more sustainable alternatives. nih.govresearchgate.net For instance, in-situ generated amorphous cobalt particles have been shown to be highly active for the reductive amination of various aldehydes under mild conditions. nih.gov These catalysts function by creating active sites where the imine and hydrogen can coordinate and react.
In Nitrile Hydrogenation: The direct reduction of 4-chloro-3-fluorobenzonitrile to the benzylamine is almost exclusively a catalytic process. The choice of catalyst is critical for achieving high yield and selectivity towards the primary amine.
Ruthenium (Ru) and Iron (Fe) Catalysts: Ruthenium complexes have demonstrated high efficiency for the hydrogenation of substituted benzonitriles. chemicalbook.com Iron-based catalysts are also being explored as low-cost, earth-abundant options. researchgate.net These catalysts are adept at activating both the nitrile group and molecular hydrogen.
Mechanism of Action: The catalyst surface provides a template for the reaction. The nitrile group's nitrogen atom coordinates to a metal center, which polarizes and weakens the C≡N bond, making it more susceptible to hydride attack or addition of hydrogen. The catalyst's role is to orchestrate this multi-step reduction, ensuring the intermediate imine is hydrogenated to the primary amine before it can react with another amine molecule.
The table below summarizes various catalytic systems used in analogous transformations.
| Precursor Type | Catalyst System | Role of Catalyst | Typical Conditions | Reference |
| Aromatic Aldehyde | In-situ generated Cobalt particles / H₂ | Activates H₂; provides surface for imine reduction | 80°C, 1-10 bar H₂ | nih.gov |
| Aromatic Aldehyde | Cobalt-based composites / H₂ | Facilitates hydrogenation of the intermediate imine | 100°C, 100 bar H₂ | researchgate.net |
| Aromatic Nitrile | Ruthenium(II) complex / 2-butanol | Transfer hydrogenation catalyst | 120°C | chemicalbook.com |
| Aromatic Nitrile | Fe/Fe-O@SiO₂ / H₂ | Heterogeneous catalyst for nitrile reduction | 120°C, 50 bar H₂ | researchgate.net |
Kinetic Models and Transition States: Kinetic studies on the addition of various benzylamines to activated olefins (e.g., α-cyano-β-phenylacrylamides or β-nitrostyrenes) in solvents like acetonitrile (B52724) show that these reactions often proceed in a single step. koreascience.krresearchgate.net The mechanism involves the concurrent formation of the C-N bond and the transfer of a proton from the amine to the substrate.
This process is proposed to occur via a four-membered, hydrogen-bonded cyclic transition state. The structure of this transition state is influenced by the electronic properties of the substituents on the benzylamine ring. For 4-Chloro-3-fluorobenzylamine, the strong electron-withdrawing nature of the halogen atoms would decrease the nucleophilicity of the amino group compared to unsubstituted benzylamine. This would lead to a slower reaction rate (a smaller rate constant, k).
Hammett and Brønsted Analyses: In kinetic studies of related benzylamines, linear free-energy relationships, such as the Hammett and Brønsted equations, are used to quantify the effect of substituents.
Hammett Equation (log(kₓ/kᵸ) = ρσ): The reaction constant (ρ) would be negative for these reactions, indicating that electron-donating groups accelerate the reaction by increasing the amine's nucleophilicity. For 4-Chloro-3-fluorobenzylamine, the positive Hammett sigma (σ) values of both Cl and F would contribute to a predicted decrease in the reaction rate.
Brønsted Equation (log k = βpKₐ + C): The Brønsted coefficient (βₓ) provides insight into the degree of N-H bond breaking in the transition state. Small βₓ values suggest an "early" transition state where C-N bond formation has progressed more than proton transfer.
The table below presents representative kinetic parameters from studies on analogous benzylamine reactions, which can be used to infer the expected kinetic behavior of 4-Chloro-3-fluorobenzylamine derivatizations.
| Reaction Type | Kinetic Parameter | Value/Observation | Implication for 4-Chloro-3-fluorobenzylamine | Reference |
| Addition to β-nitrostyrenes | Hammett ρₓ | -0.90 to -2.16 | Slower reaction rate due to electron-withdrawing F and Cl | researchgate.net |
| Addition to α-cyano-β-phenylacrylamides | Brønsted βₓ | Small positive value | Suggests an early transition state | koreascience.kr |
| Addition to α-phenyl-β-thiophenylacrylonitriles | Cross-interaction constant ρₓᵧ | Negative | Indicates a single-step, concerted mechanism | |
| Addition to ethyl α-acetyl-β-phenylacrylates | Kinetic Isotope Effect (kH/kD) | > 1.0 | N-H bond cleavage occurs in the rate-determining step |
Advanced Spectroscopic and Analytical Characterization of 4 Chloro 3 Fluorobenzylamine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment within a molecule. For 4-Chloro-3-fluorobenzylamine hydrochloride, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a comprehensive characterization of its structure.
Proton (¹H) NMR Analysis of Amine and Aromatic Resonances
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the amine and aromatic protons. The presence of the hydrochloride salt results in the amine protons appearing as a broad singlet, typically downfield due to the electron-withdrawing effect of the positively charged nitrogen atom. The chemical shift of these protons (NH₃⁺) is variable and dependent on concentration and the solvent used.
The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm. libretexts.org The specific chemical shifts of the three aromatic protons in this compound are influenced by the electronic effects of the chloro, fluoro, and benzylamine (B48309) substituents. Both chlorine and fluorine are electron-withdrawing groups, which generally deshield adjacent protons, shifting their signals downfield. youtube.com The proton situated between the fluorine and chlorine atoms is expected to be the most deshielded. The benzylic protons (CH₂) of the aminomethyl group typically appear as a singlet around 4.0 ppm, shifted downfield from a typical alkyl proton due to the proximity of the aromatic ring and the ammonium (B1175870) group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic H | 7.2 - 7.6 | Multiplet | J(H,H), J(H,F) |
| Benzylic CH₂ | ~4.1 | Singlet | N/A |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org In this compound, six distinct signals are expected for the aromatic carbons due to the asymmetric substitution pattern. The chemical shifts are influenced by the attached substituents. The carbons directly bonded to the electronegative fluorine and chlorine atoms (C-F and C-Cl) are significantly affected. The C-F bond will also induce splitting of the carbon signal due to ¹³C-¹⁹F coupling. The benzylic carbon (CH₂) signal is expected to appear in the range of 40-50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Cl | 120 - 125 |
| Aromatic C-F | 155 - 160 (doublet, ¹J(C,F)) |
| Aromatic C-CH₂NH₃⁺ | 130 - 135 |
| Aromatic CH | 115 - 130 |
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, which spans about 800 ppm. wikipedia.org This wide range minimizes the likelihood of signal overlap. thermofisher.com For organofluorine compounds, the typical range is narrower. wikipedia.org The chemical shift of the fluorine atom in this compound is influenced by the other substituents on the aromatic ring. Aromatic fluorine substituents generally absorb in a predictable region. thermofisher.com The signal for the fluorine atom will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring (³J(H,F) and ⁴J(H,F)).
Table 3: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Multiplicity |
|---|
Application of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. sdsu.edu In the case of this compound, COSY would reveal correlations between the adjacent protons on the aromatic ring, helping to establish their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orgsdsu.edu This would unequivocally link each aromatic proton signal to its corresponding carbon signal and the benzylic CH₂ proton signal to the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. wikipedia.orgsdsu.edu It allows for the mapping of the complete molecular skeleton by connecting fragments. For instance, HMBC would show correlations from the benzylic protons to the adjacent aromatic carbon (C1) and the carbons ortho to it (C2, C6). It would also reveal correlations from the aromatic protons to neighboring carbons, which is vital for confirming the 3-fluoro and 4-chloro substitution pattern.
Table 4: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | Aromatic ¹H ↔ Aromatic ¹H | Connectivity of aromatic protons. |
| HSQC/HMQC | Benzylic CH₂ ¹H ↔ Benzylic ¹³C | Confirms assignment of the benzylic group. |
| HSQC/HMQC | Aromatic ¹H ↔ Aromatic ¹³C | Assigns carbons directly bonded to protons. |
| HMBC | Benzylic CH₂ ¹H ↔ Aromatic ¹³C | Confirms attachment of the aminomethyl group to the ring and its position relative to other carbons. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile compounds, allowing for the analysis of intact molecules with minimal fragmentation. ual.esresearchgate.net For this compound, ESI-MS in positive ion mode would be expected to produce a prominent signal for the protonated molecule of the free base, [M+H]⁺. The mass of this ion allows for the confirmation of the molecular formula (C₇H₇ClFN). The isotopic pattern of this molecular ion peak would be characteristic, showing an [M+2+H]⁺ peak approximately one-third the intensity of the [M+H]⁺ peak, which is indicative of the presence of a single chlorine atom.
When subjected to tandem mass spectrometry (MS/MS), the protonated molecular ion can be induced to fragment. A characteristic fragmentation pathway for protonated benzylamines is the neutral loss of ammonia (B1221849) (NH₃). nih.govresearchgate.net This would result in the formation of a 4-chloro-3-fluorobenzyl cation. Further fragmentation of this cation could occur under higher collision energies.
Table 5: Predicted ESI-MS and MS/MS Fragmentation Data for 4-Chloro-3-fluorobenzylamine
| Ion | Predicted m/z (for ³⁵Cl) | Description |
|---|---|---|
| [M+H]⁺ | 160.03 | Protonated molecular ion (free base) |
Hyphenated Techniques (e.g., LC-MS, UPLC-MS) for Purity and Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the purity assessment and analysis of complex mixtures in pharmaceutical development. nih.govijpsr.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable for identifying and quantifying impurities in active pharmaceutical ingredients (APIs) and their intermediates, like this compound. ijfmr.comresearchgate.net
LC-MS combines the high-resolution separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. ajpaonline.com This allows for the detection of trace-level impurities that may originate from starting materials, by-products of synthesis, or degradation products. intertek.com For a compound such as this compound, a reverse-phase HPLC or UPLC method would typically be developed to separate the main component from any related substances. The eluent would then be introduced into the mass spectrometer.
In the mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode, the protonated molecule ([M+H]⁺) of 4-Chloro-3-fluorobenzylamine would be observed. The high-resolution mass accuracy of modern instruments allows for the determination of the elemental composition, confirming the identity of the main peak. Tandem MS (MS/MS) experiments can further elucidate the structure of both the parent compound and any detected impurities by inducing fragmentation and analyzing the resulting daughter ions. While specific studies on this compound are not prevalent, analysis of related N-benzyl derivatives demonstrates the utility of LC-MS in differentiating isomers and identifying unknown components in a mixture. nih.gov
Table 1: Representative LC-MS Data for Analysis of a Substituted Benzylamine This table is illustrative, based on the expected behavior of the target compound in an LC-MS system.
| Compound | Retention Time (min) | Parent Ion (m/z) [M+H]⁺ | Major Fragment Ions (m/z) | Purity (%) |
|---|---|---|---|---|
| 4-Chloro-3-fluorobenzylamine | 5.2 | 160.03 | 143.00 (-NH₃), 125.02 (-Cl) | 99.5 |
| Impurity A (Des-chloro) | 4.8 | 126.07 | 109.04 (-NH₃) | 0.2 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are expected to exhibit distinct peaks corresponding to the vibrations of its specific functional groups. The primary amine is protonated to an ammonium group (-NH₃⁺) in the hydrochloride salt, which significantly alters its vibrational frequencies compared to the free base.
Key expected vibrations include:
N-H Stretching: The -NH₃⁺ group will show broad and strong absorption bands in the IR spectrum, typically in the 2800-3200 cm⁻¹ region, due to symmetric and asymmetric stretching.
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the benzene ring typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) group will exhibit symmetric and asymmetric stretching vibrations, usually in the 2850-2960 cm⁻¹ range.
N-H Bending: The ammonium group also has characteristic bending (scissoring and rocking) modes, which are expected in the 1500-1600 cm⁻¹ region of the IR spectrum.
C=C Ring Stretching: The aromatic ring itself has several characteristic stretching vibrations between 1400 and 1600 cm⁻¹. The substitution pattern on the benzene ring influences the exact position and intensity of these bands.
C-F and C-Cl Stretching: The carbon-fluorine (C-F) bond gives rise to a strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ range. The carbon-chlorine (C-Cl) stretch is found at lower wavenumbers, generally between 600 and 800 cm⁻¹.
Ring Breathing Modes: Raman spectroscopy is particularly useful for identifying the "ring breathing" modes of the substituted benzene ring, which are often found around 1000 cm⁻¹. researchgate.net
Analysis of the spectra of similar compounds, such as 4-fluorobenzylamine (B26447) and benzylamine, provides a basis for these assignments. chemicalbook.comchemicalbook.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Ammonium (-NH₃⁺) | Symmetric/Asymmetric Stretch | 2800 - 3200 | IR |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Methylene (-CH₂) | Symmetric/Asymmetric Stretch | 2850 - 2960 | IR, Raman |
| Ammonium (-NH₃⁺) | Bending | 1500 - 1600 | IR |
| Aromatic C=C | Ring Stretch | 1400 - 1600 | IR, Raman |
| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 | IR |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. It is essential for characterizing the solid-state properties of pharmaceutical ingredients, including polymorphism, which can impact a drug's stability and solubility.
Single Crystal X-ray Diffraction (SCXRD) provides unambiguous proof of a molecule's structure, yielding precise data on bond lengths, bond angles, and torsional angles. It also reveals how molecules are arranged relative to one another in the crystal lattice (crystal packing), including intermolecular interactions like hydrogen bonding.
While a specific crystal structure for this compound is not publicly available, data from related benzylamine hydrochloride structures can serve as a reference. researchgate.netnih.gov Typically, such compounds crystallize in common space groups like P2₁/c (monoclinic). researchgate.netnih.gov The analysis would reveal the geometry of the benzylammonium cation and the chloride anion's position. Crucially, it would detail the hydrogen bonding network between the -NH₃⁺ group and the Cl⁻ anions, which is a dominant factor in the crystal packing of hydrochloride salts. The conformation of the molecule, specifically the orientation of the aminomethyl group relative to the substituted phenyl ring, would also be determined.
Table 3: Representative Crystallographic Data for a Benzylamine Hydrochloride Derivative This table is based on published data for similar molecular structures and illustrates the type of information obtained from SCXRD.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.93 |
| b (Å) | 10.97 |
| c (Å) | 14.80 |
| β (°) | 98.62 |
| Volume (ų) | 920.5 |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.45 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify the components of a mixture. For intermediates like this compound, chromatographic methods are vital for assessing purity and isolating impurities for characterization.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. omicsonline.org It is widely used in the pharmaceutical industry to determine the purity of starting materials and intermediates and to quantify residual solvents. novasolbio.comalwsci.comresearchgate.net
For the analysis of this compound, the compound would likely be analyzed as the free base (4-Chloro-3-fluorobenzylamine) after a sample preparation step to release it from its salt form. The analysis of volatile amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and poor reproducibility on standard columns. gcms.czrestek.comrestek.com Therefore, specialized columns, such as the Rtx-Volatile Amine, are often employed. restek.com These columns have a stationary phase designed to minimize interactions with the basic amine groups, resulting in sharp, symmetrical peaks and improved analytical performance. gcms.cz
The purity is typically determined using a flame ionization detector (FID), and the percentage purity is calculated based on the relative peak areas. GC coupled with Mass Spectrometry (GC-MS) can be used to identify unknown impurity peaks by analyzing their mass spectra. Studies on isomeric fluorobenzylamines have shown that GC-MS is effective in separating the isomers and identifying various process-related impurities.
Table 4: Illustrative GC Purity Analysis Data Based on typical results for the GC analysis of a substituted fluorobenzylamine.
| Peak No. | Retention Time (min) | Component | Area (%) |
|---|---|---|---|
| 1 | 4.1 | Solvent | - |
| 2 | 7.5 | Unknown Impurity | 0.18 |
| 3 | 8.2 | 4-Chloro-3-fluorobenzylamine | 99.75 |
Liquid Chromatography (LC) Techniques (e.g., HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of substituted benzylamines due to its high resolution, sensitivity, and quantitative accuracy. The development of a successful HPLC method for this compound and its derivatives hinges on the careful selection of the stationary phase, mobile phase composition, and detector.
Method Development and Optimization:
A typical approach for the analysis of halogenated and fluorinated aromatic compounds involves reverse-phase HPLC. The separation is primarily based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. For a compound like this compound, a C18 column is often the initial choice, providing a good balance of hydrophobicity for retaining the analyte.
The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer, often containing additives like trifluoroacetic acid (TFA) or formic acid, helps to control the ionization of the amine group and improve peak shape. A gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of the parent compound and any related impurities with varying polarities.
Detection is commonly achieved using a UV detector, as the benzene ring in this compound exhibits strong absorbance in the UV region (typically around 210-280 nm). For more sensitive and specific detection, especially in complex matrices, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Separation of Isomers and Impurities:
The separation of positional isomers is a critical challenge in the analysis of substituted benzylamines. The chromatographic conditions must be finely tuned to resolve compounds with very similar physicochemical properties. For instance, separating 4-Chloro-3-fluorobenzylamine from its isomers, such as 3-Chloro-4-fluorobenzylamine, would require optimization of the mobile phase composition and gradient profile. The unique electronic and steric effects of the halogen substituents on the benzene ring influence their interaction with the stationary phase, enabling their separation. The presence of fluorine, in particular, can lead to unique retention behaviors on specialized fluorinated stationary phases, which can provide alternative selectivity compared to traditional C18 columns. chromforum.org
Quantitative Analysis:
For quantification, a calibration curve is constructed by injecting known concentrations of a this compound reference standard. The peak area of the analyte is then plotted against its concentration to establish a linear relationship. This allows for the accurate determination of the compound's concentration in unknown samples. The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its reliability.
Representative HPLC Performance Data:
| Parameter | Value |
| Retention Time | ~ 8.5 min |
| **Linearity (R²) ** | > 0.999 |
| LOD | ~ 0.05 µg/mL |
| LOQ | ~ 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Column Chromatography for Purification and Isolation
Column chromatography is an indispensable technique for the purification and isolation of this compound on both laboratory and industrial scales. This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.
Principles and Application:
For the purification of moderately polar compounds like substituted benzylamines, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a common practice. The separation mechanism relies on the polarity of the compounds; more polar compounds adsorb more strongly to the silica gel and thus elute later than less polar compounds.
The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent is gradually increased (gradient elution) to first elute the nonpolar impurities and then the desired product. The progress of the separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure compound.
General Purification Protocol:
Column Packing: A glass column is carefully packed with a slurry of silica gel in a nonpolar solvent.
Sample Loading: The crude this compound, dissolved in a minimal amount of the mobile phase or a suitable solvent, is loaded onto the top of the silica gel bed.
Elution: The mobile phase is passed through the column. The polarity of the eluent is systematically increased, for example, by increasing the percentage of ethyl acetate in hexane.
Fraction Collection: The eluate is collected in a series of fractions.
Analysis: Each fraction is analyzed by TLC to determine the presence and purity of the desired compound. Fractions containing the pure product are combined.
Solvent Evaporation: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.
Typical Column Chromatography Parameters:
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate gradient (e.g., 100:0 to 70:30) |
| Monitoring | TLC with UV visualization |
| Elution Order | Less polar impurities -> 4-Chloro-3-fluorobenzylamine -> More polar impurities |
The successful application of column chromatography enables the removal of starting materials, by-products, and other impurities from the reaction mixture, yielding this compound of high purity, which is essential for its subsequent use in pharmaceutical synthesis. The hydrochloride salt form of the amine can influence its solubility and interaction with the stationary phase, which needs to be considered during method development.
Computational and Theoretical Investigations of 4 Chloro 3 Fluorobenzylamine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing information about its energy, geometry, and electronic structure.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT is favored for its balance of accuracy and computational cost, making it suitable for a broad range of chemical systems. In the context of 4-Chloro-3-fluorobenzylamine hydrochloride, DFT would be employed to determine its equilibrium geometry, vibrational frequencies, and electronic properties. The method is adept at handling the effects of electron correlation, which is crucial for accurately describing the chemical bonding and reactivity of the molecule. Studies on similar molecules, such as substituted benzonitriles and other aromatic compounds, have successfully utilized DFT to achieve results that are in good agreement with experimental data.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing halogens like chlorine and fluorine, a robust combination is necessary to accurately model the electronic environment.
A commonly employed and well-regarded combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set , such as 6-31G(d) or the more extensive 6-311++G(d,p) . The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects.
The choice of basis set is also critical:
6-31G(d): This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. These functions are essential for describing the non-spherical nature of electron density in chemical bonds.
6-311++G(d,p): This is a more flexible triple-split valence basis set. It includes diffuse functions (++) on both heavy and hydrogen atoms, which are important for describing weakly bound electrons and anions. It also includes polarization functions on both heavy (d) and hydrogen (p) atoms, allowing for a more accurate representation of the molecular geometry and electronic distribution.
For this compound, the use of a basis set like 6-311++G(d,p) would be preferable to accurately account for the electronegative chlorine and fluorine atoms and the potential for hydrogen bonding involving the ammonium (B1175870) group.
Molecular Geometry and Conformational Analysis
Understanding the three-dimensional arrangement of atoms and the molecule's flexibility is crucial for predicting its interactions and reactivity.
Table 1: Predicted Molecular Geometry Parameters for a Benzylamine (B48309) Derivative
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) bond length | ~1.39 Å |
| C-Cl bond length | ~1.74 Å |
| C-F bond length | ~1.35 Å |
| C-C (alkyl) bond length | ~1.51 Å |
| C-N bond length | ~1.47 Å |
| C-C-C (aromatic) bond angle | ~120° |
| H-N-H bond angle | ~109.5° |
Note: These are generalized values and a specific DFT calculation would provide more precise data for the target molecule.
Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature would be the rotation around the bond connecting the aminomethyl group to the phenyl ring.
A computational study would involve a relaxed potential energy surface scan, where the dihedral angle of the C-C-N-H bond is systematically varied, and the energy of the molecule is calculated at each step. This would reveal the rotational barriers and identify the most stable conformers. While specific studies on the rotational barriers of this compound were not found, it is expected that there would be a relatively low barrier to rotation, with staggered conformations being energetically favored over eclipsed ones. The presence of the ortho-chloro substituent may introduce some steric hindrance, leading to a slightly higher rotational barrier compared to an unsubstituted benzylamine.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations provide a wealth of information about the electronic distribution. This would include analyses of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A molecular electrostatic potential (MEP) map could also be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests that the molecule is more reactive and can be easily polarized.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available in the literature |
| LUMO Energy | Data not available in the literature |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values.
Typically, regions of negative electrostatic potential, shown in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. These areas usually correspond to the presence of electronegative atoms or lone pairs of electrons. Conversely, regions of positive electrostatic potential, depicted in shades of blue, are electron-poor and are favorable sites for nucleophilic attack. Green areas represent neutral or near-zero potential.
Atomic Charge Distribution and Electrophilic/Nucleophilic Sites
The distribution of atomic charges within a molecule is crucial for understanding its chemical behavior, including its polarity and the nature of its intermolecular interactions. Computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate the partial charges on each atom.
These calculated charges help in identifying the electrophilic and nucleophilic sites within the molecule. Atoms with a significant positive charge are considered electrophilic, meaning they are likely to be attacked by nucleophiles. Atoms with a significant negative charge are nucleophilic and are prone to attack by electrophiles.
In this compound, the electronegative fluorine and chlorine atoms are expected to carry partial negative charges. The nitrogen atom in the aminium group would likely bear a positive charge, and the adjacent carbon atoms would also be influenced by the electronegativity of the attached groups. A detailed atomic charge distribution analysis would provide quantitative values for these charges, offering a more precise prediction of the molecule's reactivity. However, specific calculated atomic charges for this compound have not been reported in the available literature.
Table 2: Atomic Charge Distribution
| Atom | Partial Charge |
|---|
Dipole Moment Calculations and Polarity Considerations
Table 3: Dipole Moment
| Parameter | Value |
|---|
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical Vibrational Frequencies and Mode Assignments
Theoretical calculations of vibrational frequencies, typically performed using methods like DFT, are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. These calculations predict the frequencies of the normal modes of vibration of a molecule. By comparing the calculated frequencies with the peaks observed in experimental spectra, a detailed assignment of the vibrational modes can be made.
For this compound, a theoretical vibrational analysis would predict the frequencies for characteristic bond stretches, bends, and torsions. This would include the C-H, N-H, C-N, C-C, C-Cl, and C-F stretching and bending vibrations. The calculated spectrum can serve as a benchmark to confirm the structure of the synthesized compound and to understand the vibrational characteristics of its functional groups. While experimental spectra may be available from commercial suppliers, a peer-reviewed theoretical vibrational analysis for this compound is not present in the literature.
Table 4: Theoretical Vibrational Frequencies
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|
Theoretical NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental NMR spectra and can be particularly useful for complex molecules or for distinguishing between isomers.
Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. For this compound, these calculations would predict the chemical shifts for the aromatic protons and carbons, as well as for the benzylic CH₂ group and the NH₃⁺ protons. The predicted shifts would be influenced by the electronic environment of each nucleus, including the effects of the electronegative halogen substituents. A comparison of the theoretical and experimental NMR spectra would provide a high level of confidence in the structural assignment. Publicly available, peer-reviewed theoretical NMR chemical shift predictions for this specific compound are currently lacking.
Table 5: Theoretical NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H | Data not available in the literature |
Theoretical Insights into Reaction Mechanisms
Theoretical chemistry offers a powerful lens through which to view the intricate dance of atoms during a chemical reaction. By simulating these processes, researchers can gain a detailed understanding of the underlying mechanisms that govern the transformation of reactants into products.
The study of reaction pathways and the identification of transition states are fundamental to understanding chemical reactivity. While specific computational studies on the reaction pathways involving this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a commonly employed method for mapping the potential energy surface of a reaction.
For a molecule like 4-Chloro-3-fluorobenzylamine, a potential reaction of interest could be its N-alkylation or N-acylation. A computational simulation of such a reaction would involve identifying the structures of the reactants, products, and any intermediates. The transition state, which represents the highest energy barrier along the reaction coordinate, is a critical point on this pathway. The geometry and energetic properties of the transition state dictate the feasibility and rate of the reaction.
For instance, in a hypothetical N-acetylation reaction with acetyl chloride, the computational approach would model the nucleophilic attack of the amine group on the carbonyl carbon of the acetyl chloride. The simulation would trace the geometric changes and energy profile as the new N-C bond forms and the C-Cl bond breaks. The transition state for this process would likely feature a partially formed N-C bond and a partially broken C-Cl bond.
To illustrate the type of data generated from such a simulation, the following table presents hypothetical geometric parameters for a transition state in an N-acetylation reaction.
| Parameter | Reactant (Amine) | Reactant (Acetyl Chloride) | Transition State | Product |
| N-C (Å) | - | - | 1.85 | 1.35 |
| C=O (Å) | - | 1.19 | 1.25 | 1.23 |
| C-Cl (Å) | - | 1.80 | 2.10 | - |
| N-H (Å) | 1.01 | - | 1.02 | 1.01 |
| Imaginary Frequency (cm⁻¹) | - | - | -450 | - |
Note: The data in this table is hypothetical and serves to illustrate the output of a computational simulation of a reaction pathway.
The presence of a single imaginary frequency in the vibrational analysis of the calculated transition state structure confirms it as a true first-order saddle point on the potential energy surface.
Computational chemistry is also instrumental in predicting the thermodynamic and kinetic parameters of chemical reactions. These parameters provide quantitative measures of a reaction's feasibility and rate.
Thermodynamic Parameters: Key thermodynamic quantities such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can be calculated from the computed energies of the reactants and products. A negative ΔG indicates a spontaneous reaction under the given conditions. These calculations typically involve frequency analysis to obtain zero-point vibrational energies and thermal corrections.
Kinetic Parameters: The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a crucial kinetic parameter. A lower activation energy corresponds to a faster reaction rate. The Arrhenius equation and transition state theory can be used in conjunction with computational data to estimate reaction rate constants.
The following table provides an example of calculated thermodynamic and kinetic parameters for a hypothetical reaction of 4-Chloro-3-fluorobenzylamine.
| Parameter | Value (kJ/mol) |
| Enthalpy of Reaction (ΔH) | -85.5 |
| Gibbs Free Energy of Reaction (ΔG) | -72.3 |
| Activation Energy (Ea) | 65.8 |
Note: The data in this table is for illustrative purposes and does not represent experimentally validated values for a specific reaction of this compound.
Advanced Computational Applications
Beyond reaction mechanisms, computational tools can be applied to explore more nuanced aspects of molecular interactions, such as the non-covalent forces that govern crystal packing and molecular recognition.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. This technique maps the electron distribution of a molecule within a crystal, providing a graphical representation of the regions involved in different types of non-covalent contacts.
The Hirshfeld surface is generated based on the electron density of the molecule and its neighbors in the crystal. The surface is typically colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close contact. Red spots on a d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent weaker contacts.
For this compound, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions, such as N-H···Cl hydrogen bonds involving the ammonium group and the chloride counter-ion, as well as potential C-H···F, C-H···Cl, and π-π stacking interactions.
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. The following table illustrates the kind of information that can be obtained from a Hirshfeld surface analysis.
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| H···Cl | 25.8 |
| H···F | 12.5 |
| C···H | 8.7 |
| C···C | 3.1 |
| Other | 4.7 |
Note: This data is representative of a Hirshfeld surface analysis for a similar organic hydrochloride salt and is not specific to this compound.
The analysis would likely show a significant contribution from hydrogen bonding (H···Cl and H···F) and van der Waals interactions (H···H), which are crucial for the stability of the crystal structure.
Role of 4 Chloro 3 Fluorobenzylamine Hydrochloride As a Building Block in Academic Synthetic Pathways
Precursor in the Synthesis of Complex Organic Scaffolds
The utility of 4-chloro-3-fluorobenzylamine hydrochloride as a precursor extends to the assembly of intricate polycyclic and heterocyclic systems, which form the core of many biologically active compounds.
In academic research, the primary amine of this compound is a key functional group for the construction of nitrogen-containing heterocycles. This is often achieved through condensation reactions with various carbonyl compounds or through multi-component reactions to form fused ring systems. For instance, it can be envisioned as a crucial building block in the synthesis of quinazolines and pyrido[4,3-d]pyrimidines, which are significant scaffolds in the development of kinase inhibitors. The general synthetic approach would involve the reaction of the benzylamine (B48309) with a suitable heterocyclic precursor, leading to the incorporation of the 4-chloro-3-fluorophenyl moiety into the final structure.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | Potential Synthetic Application |
| Quinazolines | Precursors for kinase inhibitors |
| Pyrido[4,3-d]pyrimidines | Scaffolds for therapeutic agents |
| Benzimidazoles | Core structures in medicinal chemistry |
| Isoquinolines | Building blocks for natural product analogs |
Utilization in Ligand and Probe Synthesis for Chemical Biology Research
The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of specialized ligands and probes for chemical biology research. These tools are essential for studying biological processes at the molecular level.
The development of radiolabeled compounds for positron emission tomography (PET) imaging is a critical area of chemical biology research. While direct examples of the synthesis of ¹⁸F-radiotracers from this compound are not prevalent, the 4-chloro-3-fluorophenyl moiety is relevant in the design of PET imaging agents. For instance, a study on a PET tracer for the metabotropic glutamate (B1630785) receptor 4 (mGluR4) involved a multi-step synthesis of a complex molecule containing a 4-chloro-3-fluorophenyl group. This suggests that the core structure is amenable to the conditions required for radiolabeling.
Furthermore, research into biologically stable ¹⁸F-labeled benzylfluoride derivatives has indicated that a 3-chloro substitution on the benzyl (B1604629) ring can enhance the in vivo stability of the radiotracer by reducing defluorination. This finding is significant for the design of future ¹⁸F-labeled imaging agents and suggests that a precursor like this compound could be a valuable starting point for the synthesis of more stable and effective PET tracers.
Table 2: Potential Applications in Labeled Analogue Synthesis
| Imaging Modality | Labeling Strategy | Potential Application |
| PET | ¹⁸F-labeling | Development of stable radiotracers for neuroimaging |
| Fluorescence Imaging | Attachment of a fluorophore | Synthesis of fluorescent probes for cellular imaging |
Substrate for the Development of Novel Synthetic Methodologies
Beyond its role as a building block for specific target molecules, this compound can also serve as a model substrate in the development of new synthetic methods.
The reactivity of the C-Cl and C-F bonds, as well as the primary amine, makes this compound an interesting substrate for exploring new catalytic reactions and synthetic transformations. For example, it could be employed in studies on novel cross-coupling reactions to form C-C or C-N bonds at the chlorinated position. The presence of the fluorine atom can influence the reactivity of the adjacent chloro group, providing insights into the mechanism of such reactions.
Furthermore, the benzylamine functionality can be used to direct reactions to specific positions on the aromatic ring or to participate in novel cyclization reactions. Academic research in this area would contribute to the broader field of organic synthesis by expanding the toolbox of reactions available to chemists for the construction of complex molecules. While specific studies detailing the use of this compound in the development of new synthetic methodologies are yet to be widely reported, its chemical features make it a promising candidate for such investigations.
Application in Material Science Research for Specialty Polymers and Resins (Synthetic Aspects)
The utilization of halogenated and functionalized aromatic compounds as monomers or building blocks is a well-established strategy in materials science for the synthesis of high-performance polymers and specialty resins. These monomers can impart desirable properties such as thermal stability, chemical resistance, flame retardancy, and specific electronic characteristics to the resulting materials. In principle, a molecule such as this compound possesses reactive functionalities—the primary amine group and the aromatic ring substituted with chloro and fluoro groups—that could allow it to be incorporated into polymeric structures.
The primary amine group of the benzylamine moiety is a versatile functional group for polymerization reactions. For instance, it can react with carboxylic acid derivatives (e.g., diacyl chlorides or dicarboxylic acids) through polycondensation to form polyamides. Polyamides are a significant class of engineering thermoplastics known for their excellent mechanical properties and thermal stability. The general reaction for polyamide synthesis involves the formation of an amide linkage between an amine and a carboxylic acid derivative.
Theoretically, 4-Chloro-3-fluorobenzylamine, derived from its hydrochloride salt, could be used in several ways in polymer synthesis:
As a monofunctional chain terminator: Its single primary amine group would allow it to react with a growing polymer chain that has, for example, acyl chloride end groups. This would cap the chain, controlling the molecular weight of the polymer.
As a modifier for polymer properties: It could be grafted onto an existing polymer backbone that has been functionalized with reactive groups capable of reacting with an amine.
As a component in resin systems: In the context of resins, such as epoxy resins, primary amines are widely used as curing agents or hardeners. The amine groups react with the epoxide rings of the epoxy prepolymer, leading to a cross-linked, three-dimensional network. The structure of the amine curing agent significantly influences the properties of the cured resin, including its glass transition temperature, mechanical strength, and chemical resistance.
The presence of the chloro and fluoro substituents on the aromatic ring would be expected to influence the properties of any resulting polymer or resin. Halogen atoms, particularly fluorine, are known to enhance thermal stability, chemical inertness, and hydrophobicity, and can also lower the dielectric constant of materials, which is advantageous for applications in microelectronics.
Despite these theoretical possibilities, a thorough review of publicly available scientific literature and patent databases does not yield specific examples or detailed research findings on the application of this compound in the synthesis of specialty polymers and resins. While the synthesis and use of various other substituted benzylamines in polymer chemistry are documented, the specific application of this particular compound in materials science appears to be a niche area with limited published research. Therefore, detailed synthetic pathways, reaction conditions, and the properties of polymers or resins derived from this compound are not available in the current body of scientific literature.
| Potential Polymerization / Curing Reactions | Reactant for 4-Chloro-3-fluorobenzylamine | Resulting Linkage / Structure |
| Polycondensation | Diacyl Chloride / Dicarboxylic Acid | Amide linkage (Polyamide) |
| Epoxy Curing | Diglycidyl Ether (Epoxy Prepolymer) | Cross-linked network via reaction with epoxide rings |
| Polymer Modification | Polymer with electrophilic functional groups | Grafted side chain |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-chloro-3-fluorobenzylamine hydrochloride?
- Methodological Answer : Synthesis typically involves halogenation and amination steps. For example, nucleophilic aromatic substitution (SNAr) on 4-chloro-3-fluorobenzyl bromide using ammonia or a protected amine precursor under anhydrous conditions. The hydrochloride salt is formed by treating the free amine with HCl gas in a polar solvent (e.g., ethanol). Purity should be verified via melting point analysis (expected range: 249–254°C, similar to brominated analogs) and HPLC .
Q. Which analytical techniques are suitable for assessing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to resolve impurities.
- NMR : 1H and 13C NMR in DMSO-d6 or D2O to confirm aromatic proton environments and amine hydrochloride formation. 19F NMR can verify fluorine substitution patterns.
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H]+ ~ 194.6 for free base; adjust for HCl salt). Batch-specific certificates of analysis (CoA) should accompany reference standards .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Avoid skin contact, as halogenated benzylamines may cause irritation .
- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles.
- Storage : Store at -20°C in airtight containers to prevent degradation. Stability data for similar arylcyclohexylamine hydrochlorides indicate ≥5-year shelf life under these conditions .
Advanced Research Questions
Q. How can researchers differentiate positional isomers (e.g., 3-chloro vs. 4-chloro derivatives) in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns.
- 2D NMR : Use NOESY or HSQC to correlate aromatic protons with neighboring substituents.
- Isotopic Labeling : Synthesize deuterated analogs to track reaction pathways and validate substitution positions. Comparative studies with brominated analogs (e.g., 4-bromo-3-fluorobenzylamine hydrochloride) can provide reference spectral data .
Q. What experimental approaches are recommended for stability studies under varying pH and temperature?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., dehalogenation or hydrolysis).
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Compare results with control samples stored at -20°C .
Q. How can trace impurities (e.g., residual solvents or unreacted precursors) be quantified?
- Methodological Answer :
- GC-MS : Use headspace analysis with a DB-5 column to detect volatile impurities (e.g., residual ethyl acetate or THF).
- ICP-OES : Quantify halogen content (Cl/F) to confirm stoichiometry.
- LC-TOF/MS : Identify non-volatile impurities (e.g., dimerization byproducts) with high mass accuracy. Validate methods per ICH Q2(R1) guidelines .
Q. What strategies are effective for resolving contradictory spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in benzylamine derivatives) by collecting spectra at 25–60°C.
- DFT Calculations : Compare experimental 13C/19F NMR shifts with density functional theory (DFT)-predicted values to validate assignments.
- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, elemental analysis for C/H/N ratios) to confirm structural consistency .
Regulatory and Disposal Considerations
Q. What regulatory frameworks apply to this compound in non-clinical research?
- Methodological Answer :
- REACH Compliance : While this compound is not listed under REACH Annex XIV, maintain records of usage volumes and disposal methods to comply with general obligations.
- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before incineration. Solid waste should be treated as halogenated hazardous material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
